molecular formula C10H7Cl2NO2S B3011564 2-Chloro-3-methylquinoline-6-sulfonyl chloride CAS No. 1181699-76-2

2-Chloro-3-methylquinoline-6-sulfonyl chloride

Cat. No. B3011564
CAS RN: 1181699-76-2
M. Wt: 276.13
InChI Key: XOKQNDLNPNPCOJ-UHFFFAOYSA-N
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Description

The compound "2-Chloro-3-methylquinoline-6-sulfonyl chloride" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse chemical properties and biological activities, making them valuable in various chemical and pharmaceutical applications. Although the provided papers do not directly discuss "2-Chloro-3-methylquinoline-6-sulfonyl chloride," they do provide insights into the chemistry of related sulfonyl chloride compounds and their reactivity, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-component reactions, as seen in the synthesis of hexahydroquinolines using a novel Bronsted acidic ionic liquid catalyst . Similarly, the synthesis of anthraquinone-2-sulfonyl chloride involves a mechanism that could be relevant to the synthesis of "2-Chloro-3-methylquinoline-6-sulfonyl chloride" . The formation of dichloro(2-quinolyl)methanesulphenyl chlorides from 2-methylquinolines using thionyl chloride suggests a possible route for introducing sulfonyl chloride groups into quinoline derivatives .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be functionalized at various positions to yield compounds with different chemical properties. The presence of a sulfonyl chloride group, as in the case of "2-Chloro-3-methylquinoline-6-sulfonyl chloride," would introduce both electron-withdrawing and steric effects, potentially influencing the reactivity and stability of the molecule.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For instance, sulfonyl chloride groups can react with amines to form sulfonamides, as demonstrated by the derivatization of amines using anthraquinone-2-sulfonyl chloride . The reactivity of dichloro(2-quinolyl)methanesulphenyl chlorides with secondary amines to form thioamides indicates that similar reactions may be possible with "2-Chloro-3-methylquinoline-6-sulfonyl chloride" . Additionally, the halosulfonylation of 1,7-enynes to synthesize dihydroquinolin-2(1H)-ones suggests that sulfonyl chloride groups can participate in radical-triggered cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Chloro-3-methylquinoline-6-sulfonyl chloride" would be influenced by its functional groups. The presence of a sulfonyl chloride group typically confers reactivity towards nucleophiles, as seen in the derivatization of alcohols using 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride . The electron-withdrawing nature of the sulfonyl chloride group would also affect the compound's acidity, boiling point, and solubility. The fluorescence derivatization of alcohols suggests that quinoline derivatives can be designed to have specific detection properties in analytical applications .

Scientific Research Applications

Structural and Chemical Properties

  • Sulfonyl Chlorides in Crystal Structures : Sulfonyl chlorides, like 4-fluoroisoquinoline-5-sulfonyl chloride, demonstrate unique structural properties in crystal formation. The positioning of sulfonyl O atoms and chlorosulfonyl groups impacts the molecular conformation and hydrogen bonding, which could have implications for similar compounds like 2-Chloro-3-methylquinoline-6-sulfonyl chloride (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Chemical Reactions and Synthesis

  • Synthesis of Quinolinium Chlorides : The synthesis of 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides, through the reaction of sulfonyl chlorides, has shown potential antimicrobial activity. This demonstrates the usefulness of sulfonyl chloride derivatives in synthesizing bioactive compounds, a pathway that could be relevant for 2-Chloro-3-methylquinoline-6-sulfonyl chloride (Zięba, Wojtyczka, Idzik, & Kępa, 2013).

  • Formation of Quinazolinones : The reaction involving sulfonyl chlorides to create quinazolinone derivatives, such as in the synthesis of 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-one, illustrates the chemical versatility and potential pharmaceutical applications of sulfonyl chloride compounds (Acharyulu, Dubey, Reddy, & Suresh, 2010).

Analytical and Biological Applications

  • Fluorescent Probes for Chloride Detection : The development of fluorescent probes from quinoline derivatives for chloride ion detection in biological systems highlights another research application. These probes, based on methylquinoline chemistry, could relate to the functionalization possibilities of 2-Chloro-3-methylquinoline-6-sulfonyl chloride (Geddes, Apperson, Karolin, & Birch, 2001).

Antioxidant Properties

  • Synthesis and Antioxidant Studies : The synthesis of analogues like 2-chloro-5-(methylsulfonamide) anthraquinone, and their subsequent evaluation for antioxidant properties, reveals the potential of sulfonyl chloride compounds in generating bioactive molecules with health-related benefits (Lakshman, Murthy, & Rao, 2020).

Dental and Bone Growth Studies

  • Markers and Fixatives in Growth Studies : Compounds like chloro-s-triazines, related in reactivity to sulfonyl chlorides, have been used as markers and fixatives in the study of growth in teeth and bones. This suggests potential applications of 2-Chloro-3-methylquinoline-6-sulfonyl chloride in similar biomedical research (Goland & Grand, 1968).

Future Directions

The future directions in the research of 2-Chloro-3-methylquinoline-6-sulfonyl chloride and its derivatives could involve the development of more efficient and environmentally friendly synthesis methods . Additionally, further exploration of the biological and pharmaceutical activities of these compounds could lead to the development of new therapeutic agents .

properties

IUPAC Name

2-chloro-3-methylquinoline-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2S/c1-6-4-7-5-8(16(12,14)15)2-3-9(7)13-10(6)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKQNDLNPNPCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methylquinoline-6-sulfonyl chloride

CAS RN

1181699-76-2
Record name 2-chloro-3-methylquinoline-6-sulfonyl chloride
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